Chloroacetyl chloride
Description
Structure
2D Structure
Properties
IUPAC Name |
2-chloroacetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2Cl2O/c3-1-2(4)5/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGCXGMAHQTYDJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ClCH2COCl, Array, C2H2Cl2O | |
| Record name | CHLOROACETYL CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/376 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | CHLOROACETYL CHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4026472 | |
| Record name | Chloroacetyl chloride | |
| Source | EPA DSSTox | |
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Molecular Weight |
112.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Chloroacetyl chloride appears as a colorless to light yellow liquid with a very pungent odor. Very toxic by inhalation. Corrosive to metals and tissue., Liquid, Colorless to yellowish liquid with a strong, pungent odor; [NIOSH], COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR., Colorless to yellowish liquid with a strong, pungent odor. | |
| Record name | CHLOROACETYL CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/376 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Acetyl chloride, 2-chloro- | |
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| Record name | Chloroacetyl chloride | |
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| Record name | CHLOROACETYL CHLORIDE | |
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| Record name | CHLOROACETYL CHLORIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
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| Record name | Chloroacetyl chloride | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0120.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Boiling Point |
221 °F at 760 mmHg (USCG, 1999), 106.0 °C, 106 °C, 223 °F | |
| Record name | CHLOROACETYL CHLORIDE | |
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| Record name | Chloroacetyl chloride | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/973 | |
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| Record name | CHLOROACETYL CHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Record name | CHLOROACETYL CHLORIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
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| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Chloroacetyl chloride | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
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Flash Point |
100 °C (212 °F) - closed cup | |
| Record name | Chloroacetyl chloride | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/973 | |
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Solubility |
Decomposes (NIOSH, 2023), Decomposed by water, Initially insoluble in water, however a slow reaction at the water-chloroacetyl chloride interface produces chloroacetic acid. When sufficient acid is formed to solubilize the two phases, a violent reaction forming chloroacetic acid and HCl occurs., Miscible with ethyl ether; soluble in acetone, carbon tetrachloride., Miscible with acetone and benzene., Solubility in water: reaction, Decomposes | |
| Record name | CHLOROACETYL CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/376 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Chloroacetyl chloride | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/973 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CHLOROACETYL CHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0845 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | Chloroacetyl chloride | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0120.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.42 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.4202 g/cu cm at 20 °C, Density: 1.4202 at 20 °C/4 °C, Relative density (water = 1): 1.4, 1.42 | |
| Record name | CHLOROACETYL CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/376 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Chloroacetyl chloride | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/973 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CHLOROACETYL CHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0845 | |
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| Record name | CHLOROACETYL CHLORIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/685 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Chloroacetyl chloride | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0120.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
Relative vapor density (air = 1): 3.9 | |
| Record name | CHLOROACETYL CHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0845 | |
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Vapor Pressure |
19 mmHg (NIOSH, 2023), 25.2 [mmHg], 25.2 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 2.5, 19 mmHg | |
| Record name | CHLOROACETYL CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/376 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Chloroacetyl chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Record name | Chloroacetyl chloride | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/973 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CHLOROACETYL CHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0845 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | CHLOROACETYL CHLORIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/685 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Chloroacetyl chloride | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0120.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Color/Form |
Liquid, Colorless liquid, Water-white liquid, Colorless to yellowish liquid. | |
CAS No. |
79-04-9 | |
| Record name | CHLOROACETYL CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/376 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Chloroacetyl chloride | |
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| Record name | Chloroacetyl chloride | |
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| Record name | Chloroacetyl chloride | |
| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |
| URL | https://www.epa.gov/aegl/chloroacetyl-chloride-results-aegl-program | |
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| Record name | Acetyl chloride, 2-chloro- | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | Chloroacetyl chloride | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID4026472 | |
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| Record name | Chloroacetyl chloride | |
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| Record name | CHLOROACETYL CHLORIDE | |
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| Record name | Chloroacetyl chloride | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/973 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CHLOROACETYL CHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0845 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | CHLOROACETYL CHLORIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/685 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Acetyl chloride, chloro- | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh-rtecs/AO62CCF8.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
-8.5 °F (USCG, 1999), -21.7 °C, -21.8 °C, -8.5 °F, -7 °F | |
| Record name | CHLOROACETYL CHLORIDE | |
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| Record name | Chloroacetyl chloride | |
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| Record name | CHLOROACETYL CHLORIDE | |
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| Record name | CHLOROACETYL CHLORIDE | |
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| Record name | Chloroacetyl chloride | |
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Synthetic Methodologies and Reaction Pathways Involving Chloroacetyl Chloride
Established Synthetic Routes to Chloroacetyl Chloride
There are several established methods for the industrial production of this compound. These routes can be categorized based on the primary starting materials, which include the direct chlorination of acetic acid, the chlorination of chloroacetic acid, and the chlorination of acetyl chloride. guidechem.com Industrially, it can also be produced via the carbonylation of methylene (B1212753) chloride or the oxidation of vinylidene chloride. wikipedia.org
A prominent method for synthesizing this compound involves the chlorination of acetyl chloride. This process can be carried out by reacting gaseous acetyl chloride with chlorine gas. chemicalbook.com The reaction mechanism is understood to proceed via the enolization of an intermediate acetyl chloride, which then reacts with chlorine to yield this compound. lew.ro This enolization is often the rate-determining step in the synthesis process. lew.ro
Another approach involves the reaction of acetyl chloride with chloroacetic acid. In one patented process, vaporous acetyl chloride and liquefied monochloroacetic acid are reacted in a counter-current flow at temperatures between 110-180°C in the presence of hydrogen chloride. google.comgoogle.com This method leverages an equilibrium reaction that can be driven towards the product, this compound, by using an excess of monochloroacetic acid. google.com The resulting this compound is then separated from unreacted acetyl chloride by distillation. google.comgoogle.com
The direct chlorination of acetic acid, often catalyzed by acetic anhydride, also serves as a synthetic route. The process involves the formation of acetyl chloride as an intermediate, which then undergoes enolization and subsequent chlorination. lew.ro To minimize the formation of polychlorinated derivatives like dithis compound, various catalysts such as chlorosulfonic acid or lithium chloride have been employed. google.comgoogle.com
Below is a table summarizing various synthetic conditions for producing this compound from acetyl chloride.
| Starting Materials | Reagents/Catalysts | Temperature | Pressure | Yield/Purity | Reference |
| Gaseous Acetyl Chloride | Chlorine gas, Activated Carbon Catalyst | 55 ± 2 °C | 0.1 to 0.2 MPa | 89.59% Yield, 99.18% Purity | chemicalbook.com |
| Vaporous Acetyl Chloride | Liquefied Monochloroacetic Acid, Hydrogen Chloride | 110 - 180 °C | Not Specified | 70.9% Yield | google.com |
| Acetic Anhydride / Acetic Acid | Chlorine gas, Lithium Chloride, Hydrogen Chloride | 70 - 100 °C | Not Specified | Low concentration of polychlorinated derivatives | google.com |
Fundamental Reaction Mechanisms of this compound
As an acyl chloride, this compound's reactivity is dominated by nucleophilic acyl substitution. libretexts.org The presence of the electronegative chlorine atom strongly polarizes the carbonyl carbon, making it highly susceptible to attack by nucleophiles. libretexts.org
The fundamental mechanism for the reactions of this compound with nucleophiles is nucleophilic acyl substitution. This process is generally characterized by a two-step addition-elimination sequence. masterorganicchemistry.combyjus.com
Nucleophilic Addition: The reaction is initiated when a nucleophile attacks the electrophilic carbonyl carbon. This breaks the carbon-oxygen pi bond, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate with a negative charge on the oxygen. youtube.comlibretexts.org
Elimination of the Leaving Group: The tetrahedral intermediate is transient. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond. Concurrently, the chloride ion, being an excellent leaving group, is expelled. youtube.comlibretexts.org
This compound is a potent acylating agent, meaning it is highly effective at introducing the chloroacetyl group (ClCH₂CO-) into other molecules. guidechem.com This reactivity is central to its role as a building block in organic synthesis. The acylation process follows the nucleophilic acyl substitution pathway described above.
The acylation of amines and alcohols with this compound are cornerstone reactions in organic synthesis, leading to the formation of amides and esters, respectively.
Acylation of Alcohols: Alcohols act as nucleophiles, attacking the carbonyl carbon of this compound. The subsequent addition-elimination mechanism results in the formation of a chloroacetate (B1199739) ester and hydrogen chloride (HCl) gas. libretexts.org The reaction is typically rapid and exothermic. libretexts.org
Acylation of Amines: Amines, being stronger nucleophiles than alcohols, react vigorously with this compound. chemguide.co.uk The mechanism is analogous, involving a nucleophilic attack by the nitrogen's lone pair on the carbonyl carbon. chemguide.co.uk This leads to the formation of an N-substituted chloroacetamide. A key difference from the reaction with alcohols is that a second equivalent of the amine is consumed to neutralize the HCl byproduct, forming an ammonium (B1175870) chloride salt. chemguide.co.uk Alternatively, a non-nucleophilic base like pyridine (B92270) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be used as an HCl scavenger. sphinxsai.comorgsyn.org Due to their higher nucleophilicity, amines can be selectively acylated in the presence of alcohols. researchgate.net
The general mechanism can be summarized as follows:
| Step | Reaction with Alcohol (R'-OH) | Reaction with Primary Amine (R'-NH₂) |
| 1. Nucleophilic Attack | The oxygen atom of the alcohol attacks the carbonyl carbon of this compound. | The nitrogen atom of the amine attacks the carbonyl carbon of this compound. |
| 2. Tetrahedral Intermediate | A tetrahedral intermediate with a negatively charged oxygen and a positively charged alcohol oxygen is formed. | A tetrahedral intermediate with a negatively charged oxygen and a positively charged nitrogen is formed. |
| 3. Elimination | The C=O double bond reforms, and the chloride ion is eliminated. | The C=O double bond reforms, and the chloride ion is eliminated. |
| 4. Deprotonation | The chloride ion (or another base) removes a proton from the oxygen, yielding the final ester and HCl. | A second molecule of the amine (or another base) removes a proton from the nitrogen, yielding the final amide and an ammonium chloride salt. |
Chloroacetylation is the process of adding a chloroacetyl group to a substrate, and this compound is the quintessential reagent for this transformation. This process is of immense industrial importance.
A primary application is in the production of chloroacetanilide herbicides, such as metolachlor, acetochlor, and alachlor (B1666766). wikipedia.org The synthesis of these compounds involves the N-acylation of a substituted aniline (B41778) with this compound. researchgate.net
In the pharmaceutical industry, chloroacetylation is a key step in the synthesis of various drugs. For instance, it is used in the synthesis of venlafaxine (B1195380) and praziquantel. wikipedia.orgtaylorandfrancis.com The reaction is also widely employed to create versatile intermediates for the synthesis of complex heterocyclic compounds, including benzothiazoles and triazoles containing a thioamide moiety. researchgate.net The chloroacetylated products are valuable because the chlorine atom can be subsequently displaced by other nucleophiles, allowing for further functionalization of the molecule. taylorandfrancis.com
Condensation Reactions
This compound is a versatile reagent in condensation reactions, which involve the joining of two molecules with the elimination of a small molecule, such as water or hydrogen chloride. These reactions are fundamental in the synthesis of various heterocyclic compounds and other organic structures.
One notable application is in the synthesis of benzothiazoles. For instance, a green synthesis approach involves the condensation of o-amino thiophenol with this compound, which results in the formation of 2-chloromethylbenzothiazole. This intermediate can then undergo further reactions, such as S-alkylation with different benzenesulfinic acids in water under microwave irradiation, demonstrating an environmentally friendly synthetic route. researchgate.net
Another example is the reaction with 2-pyrazolin-5-ones. The process begins with the condensation of 2-pyrazolin-5-ones with phenyl isothiocyanate. The resulting thiolate ions subsequently react with this compound, leading to the formation of cyclized N,S-heterocycles, specifically 2-iminothiazolidin-4-ones. researchgate.net
The synthesis of amides through condensation is also a common application. A facile, one-pot process for creating amides from aromatic amines and this compound has been developed using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst. researchgate.netsphinxsai.com This method provides high yields (75-95%) in a relatively short time (3-6 hours) at room temperature, using tetrahydrofuran (B95107) (THF) as a solvent. sphinxsai.com The reaction involves adding this compound dropwise to a solution of the aryl amine and DBU. sphinxsai.com
Table 1: Examples of Condensation Reactions with this compound
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference |
|---|---|---|---|---|
| o-Amino thiophenol | This compound | Microwave irradiation in water | 2-Chloromethylbenzothiazole | researchgate.net |
| 2-Pyrazolin-5-ones & Phenyl isothiocyanate | This compound | - | 2-Iminothiazolidin-4-ones | researchgate.net |
Cycloaddition Reactions
This compound participates in cycloaddition reactions, which are crucial for constructing cyclic molecules. A key example is its use in the Staudinger synthesis of β-lactams (azetidin-2-ones), which proceeds via a [2+2] cycloaddition.
In this type of reaction, this compound reacts with imines (Schiff bases) in the presence of a base, such as triethylamine (B128534), in an inert solvent like dioxane. researchgate.net The reaction involves the [2+2] cycloaddition of the ketene (B1206846), formed in situ from this compound, to the C=N double bond of the imine. This method has been successfully used to prepare 3-chloroazetidin-2-one derivatives. researchgate.net
Furthermore, this compound has been employed in the synthesis of more complex heterocyclic systems through cycloaddition pathways. A facile cycloaddition has been developed for synthesizing fluorine-containing azeto[2,1-d] researchgate.netacs.orgbenzothiazepine derivatives, which have shown antifungal properties. This reaction is carried out on the surface of potassium carbonate under microwave irradiation, highlighting a modern, efficient synthetic approach. researchgate.net
Friedel-Crafts Reactions
Friedel-Crafts reactions are a cornerstone of organic synthesis, enabling the attachment of substituents to aromatic rings. wikipedia.org this compound is frequently used as an acylating agent in Friedel-Crafts acylation, an electrophilic aromatic substitution reaction. wikipedia.orglibretexts.org
A primary application of this reaction is the synthesis of phenacyl chloride, a chemical intermediate. This is achieved through the Friedel-Crafts acylation of benzene (B151609) with this compound, using aluminum chloride (AlCl₃) as a catalyst. wikipedia.org The reaction proceeds by generating an acylium ion from this compound and AlCl₃, which then attacks the benzene ring. libretexts.org The formed ketone product is a moderate Lewis base and forms a complex with the aluminum chloride, necessitating a stoichiometric amount of the catalyst. wikipedia.org This complex is subsequently destroyed during aqueous workup to yield the final product. wikipedia.org
The reaction can also be performed on substituted benzenes. For example, the acylation of fluorinated benzenes like 1,2,4-trifluorobenzene (B1293510) and 1-chloro-3,4-difluorobenzene (B1582247) with this compound in the presence of aluminum chloride yields the corresponding acetophenone (B1666503) derivatives. google.com The reaction conditions, such as temperature, can be controlled to optimize the yield, typically running between 20°C and 100°C. google.com
Kinetic studies on the acylation of bromobenzene (B47551) have shown a high relative reactivity for this compound compared to other acyl chlorides, which can be explained by the formation of either an oxonium complex (RCOCl, AlCl₃) or an ion pair ([RCO]⁺[AlCl₄]⁻) as the acylating species. rsc.org
Kinetic and Mechanistic Studies of this compound Reactions
Solvolysis Mechanisms (e.g., in Methanol (B129727)/Water and Ethanol/Water Mixtures)
Solvolysis is a reaction in which the solvent also acts as the nucleophile. libretexts.orgyoutube.com The mechanism of solvolysis for this compound has been investigated in various alcohol-water mixtures.
In methanol/water and ethanol/water mixtures, the solvolysis of this compound is reported to proceed through a third-order mechanism. acs.orgresearchgate.net The reaction pathway is best described as a competing third-order process where one molecule of the solvent (either alcohol or water) functions as a nucleophile, while a second solvent molecule acts as a general base catalyst. acs.orgresearchgate.net This corresponds to an addition-elimination reaction channel where the addition step is rate-determining. grafiati.com
Rate constants and product selectivities (S = ([ester product]/[acid product]) × ([water]/[alcohol solvent])) have been determined for these reactions. acs.orgresearchgate.net For this compound, the selectivity values increase as more water is added to the alcohol. acs.orgresearchgate.net The kinetic solvent isotope effect (KSIE) for the reaction in methanol was found to be 2.18, which is similar to that observed for p-nitrobenzoyl chloride, further supporting the proposed addition-elimination mechanism. acs.orgresearchgate.net
This mechanism contrasts with that of acetyl chloride, which shows a lower KSIE and a higher sensitivity to the ionizing power of the solvent, suggesting a shift towards an Sₙ2/Sₙ1 (ionization) reaction channel. acs.orgresearchgate.netacs.org The solvolysis of this compound, however, is consistent with the addition-elimination pathway across the full range of common hydroxylic solvents. grafiati.com
Table 2: Solvolysis Data for this compound at -10 °C
| Solvent Mixture | Rate Constant (k) | Product Selectivity (S) | Proposed Mechanism | Reference |
|---|---|---|---|---|
| Methanol/Water | Varies with composition | Increases with water content | Third-order, Addition-Elimination | acs.orgresearchgate.net |
| Ethanol/Water | Varies with composition | Increases with water content | Third-order, Addition-Elimination | acs.orgresearchgate.net |
Theoretical Studies on Decomposition Mechanisms
Theoretical studies, particularly using computational chemistry methods, have provided insight into the decomposition mechanisms of this compound. The decomposition of this compound (CH₂ClCOCl) has been investigated at the BMC-CCSD//BMK/6-311+G(d, p) level of theory. researchgate.net
These studies have explored various potential pathways for decomposition. The molecule exists as a mixture of anti and gauche conformers, with the anti form being more stable. researchgate.net Decomposition can proceed directly from the trans (or anti) conformer, or the trans conformer can first transform into the cis conformer, which then dissociates in single or multiple steps. researchgate.net Eight different pathways involving ten transition states have been located to determine the most favorable decomposition routes. researchgate.net
Influence of Solvent and Catalysts on Reaction Pathways
The choice of solvent and the presence of catalysts can significantly influence the kinetics and mechanistic pathways of reactions involving this compound.
Influence of Solvent: The solvent plays a critical role in determining whether a reaction proceeds through an ionic mechanism or an addition-intermediate mechanism. niu.edu In the solvolysis of this compound in alcohol/water mixtures, solvent effects on the rate constants are very similar to those for methyl chloroformate, supporting an addition-elimination pathway. acs.orgresearchgate.net However, in reactions with different nucleophiles, the solvent's properties can favor one path over another. For example, in the reaction with methanol in acetonitrile (B52724), the kinetics suggest an addition intermediate mechanism is the major pathway. niu.edu The polarity of the solvent is a crucial factor; for instance, polar protic solvents can stabilize carbocation intermediates, which would favor Sₙ1-type mechanisms, though this is less dominant for this compound compared to other acyl chlorides like acetyl chloride. libretexts.orgacs.org It is also important to note that some solvents are incompatible; for example, dimethyl sulfoxide (B87167) (DMSO) reacts with acid chlorides and is not a suitable solvent. reddit.com
Influence of Catalysts: Catalysts are frequently used to enhance the reaction rate and control the reaction pathway. In Friedel-Crafts acylation, a Lewis acid catalyst like aluminum chloride is essential to generate the reactive acylium ion electrophile. libretexts.orgwikipedia.org
In condensation reactions to form amides, bases are often used as catalysts. Triethylamine is used in cycloaddition reactions to facilitate the in situ formation of ketene. researchgate.net A highly efficient method for the amidation of aryl amines with this compound utilizes DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as a non-nucleophilic base, which significantly increases the reaction rate and yield at room temperature. researchgate.netsphinxsai.com
In the industrial preparation of chloroacetic acid, where this compound can be an intermediate, catalysts like chlorosulfonic acid or thionyl chloride are employed. researchgate.net The mechanism often involves the acid-catalyzed enolization of an intermediate like acetyl chloride. lew.ro The presence and type of catalyst can alter the generation ratio of products and byproducts. researchgate.net
Advanced Applications of Chloroacetyl Chloride in Chemical Synthesis
Synthesis of Heterocyclic Compounds and Derivatives
The reactivity of chloroacetyl chloride makes it an ideal building block for various heterocyclic systems. It serves as a precursor for generating ketenes in situ and participates in acylation and cyclization reactions to form rings containing nitrogen, sulfur, and oxygen.
Formation of Azetidinones and Beta-Lactams
This compound is extensively used in the synthesis of 3-chloro-azetidinones, which are a class of β-lactams. The most common method is the Staudinger ketene-imine cycloaddition, a [2+2] cycloaddition reaction. tandfonline.comnih.govorganic-chemistry.org In this reaction, this compound reacts with a tertiary amine, such as triethylamine (B128534) (Et₃N), to form a ketene (B1206846) in situ. This ketene then reacts with an imine (a Schiff base) to yield the β-lactam ring. mdpi.comnih.gov
The reaction conditions, including the choice of solvent and base, can influence the reaction's speed and stereoselectivity, determining the ratio of cis and trans isomers produced. mdpi.comjlu.edu.cn For example, reactions carried out in refluxing chloroform, THF, 1,4-dioxane, and toluene (B28343) have shown complete selectivity for trans-β-lactams. mdpi.com The use of microwave irradiation has been shown to accelerate the reaction significantly, reducing reaction times from hours to minutes and often improving yields compared to conventional heating. mdpi.com
This methodology has been applied to a wide range of imines, including those bearing heterocyclic moieties like coumarin, indole (B1671886), and thiazole, to produce hybrid β-lactam structures. mdpi.com
Table 1: Comparison of Synthesis Conditions for Azetidinones
| Method | Conditions | Reaction Time | Yield | Reference |
| Conventional | Et₃N, Dioxane, Reflux | 3 hours | 50-77% | nih.gov |
| Conventional | Et₃N, CH₂Cl₂, Room Temp. | 16-24 hours | 50-60% | mdpi.com |
| Microwave | Et₃N, CH₂Cl₂ | 30-45 minutes | 81-96% | mdpi.com |
| Sonication | Et₃N, CH₂Cl₂, Molecular Sieves | 20-30 minutes | 81-93% | tandfonline.com |
Synthesis of Indole Derivatives
This compound is a key reagent for the acylation of indoles, a reaction that can be directed to either the nitrogen atom or a carbon atom of the indole ring depending on the reaction conditions. nih.gov
N-Acylation: The reaction of indole with this compound in the presence of a base like triethylamine or sodium hydride in a solvent such as dimethylformamide (DMF) or dichloromethane (B109758) typically results in the formation of 1-(chloroacetyl)-1H-indole. nih.govevitachem.com This introduces the chloroacetyl group onto the nitrogen atom of the indole ring. evitachem.com
C-Acylation: Under Friedel-Crafts conditions, this compound can acylate the carbon framework of the indole ring. nih.gov For instance, the reaction with 2,3-diphenyl-5-methoxy-indole can yield the di-4,6-chloroacetyl derivative. nih.gov The use of indole Grignard reagents (indole magnesium halides) can direct the acylation to the C-3 position, yielding 3-chloroacetylindole. ingentaconnect.com However, this reaction can be complex, sometimes producing a mixture of isomers or byproducts. ingentaconnect.com
Functionalized Oxindoles
A modern approach to synthesizing functionalized oxindoles involves the use of α-chloroacetanilides, which are readily prepared by reacting anilines with this compound. organic-chemistry.org A highly regioselective palladium-catalyzed intramolecular C-H functionalization reaction converts these α-chloroacetanilides into substituted oxindoles in good to excellent yields. organic-chemistry.org This method employs a palladium acetate (B1210297) catalyst, a phosphine (B1218219) ligand such as 2-(di-tert-butylphosphino)biphenyl, and a base like triethylamine. organic-chemistry.org This process demonstrates high functional group compatibility and is effective even with electron-deficient aromatic systems, offering a significant advantage over traditional methods that often require harsh conditions. organic-chemistry.org
Preparation of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)
This compound is a cornerstone in the pharmaceutical industry, serving as a versatile intermediate for introducing the chloroacetyl group, which can be further functionalized. chemicalbook.comwikipedia.org This functionality is crucial for building the molecular scaffolds of numerous active pharmaceutical ingredients.
Synthesis of Chloroacetamides and Chloroacetanilides
The synthesis of chloroacetamides and chloroacetanilides is a direct and common application of this compound. researchgate.net This reaction involves the acylation of a primary or secondary amine (aliphatic or aromatic) with this compound. scribd.comijpsr.info The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. nih.gov
Recent advancements have focused on developing more environmentally friendly, or "green," methods for this synthesis. One such approach uses water as the solvent at room temperature, reacting various amines with this compound to produce the desired chloroacetamide derivatives, which often precipitate from the solution and can be isolated by simple filtration. scribd.com Chloroacetamides are not only valuable pharmaceutical intermediates but are also used as herbicides, including alachlor (B1666766) and metolachlor. tandfonline.comtandfonline.com
Table 2: Examples of Synthesized Chloroacetamides/Chloroacetanilides
| Amine Reactant | Product | Solvent | Reference |
| Aniline (B41778) | Phenyl Chloroacetamide | Water | scribd.com |
| m-Toluidine | 2-chloro-N-m-tolylacetamide | Water | scribd.com |
| o-Chloroaniline | 2-chloro-N-(2-chlorophenyl)acetamide | Water | scribd.com |
| Acetanilide | p-Chloroacetyl Acetanilide | Carbon Disulfide | orgsyn.org |
Derivatization for Anti-tumor Drug Development
The chloroacetyl group serves as a reactive handle for modifying complex molecules to enhance their therapeutic properties. In anti-tumor drug development, this compound is used to derivatize natural products and other lead compounds to improve their cytotoxic activity. chemicalbook.com
A notable example is the derivatization of 25-hydroxyprotopanaxadiol (25-OH-PPD), a ginsenoside. chemicalbook.comnih.gov By reacting 25-OH-PPD with this compound, researchers synthesized a series of novel derivatives. nih.gov Subsequent in vitro evaluation against several human tumor cell lines revealed that some of these new compounds exhibited significantly higher cytotoxic activity than the parent molecule. chemicalbook.comnih.gov
Table 3: Anti-tumor Activity of 25-OH-PPD Derivatives
| Compound | Cell Line | IC₅₀ (μM) | Reference |
| 4 | MCF-7 | 1.7 | chemicalbook.comnih.gov |
| 4 | HCT-116 | 1.6 | chemicalbook.comnih.gov |
| 4 | Lovo | 2.1 | chemicalbook.comnih.gov |
| 6 | HCT-116 | 1.2 | chemicalbook.comnih.gov |
| 7 | MCF-7 | 1.6 | chemicalbook.comnih.gov |
These findings demonstrate that compounds 4 , 6 , and 7 are potent candidates for further development as novel antiproliferative agents. chemicalbook.comnih.gov Compound 4 , in particular, showed a 20- to 100-fold greater growth inhibition than ginsenoside-Rg₃, a regularly used anti-cancer drug in China. chemicalbook.comnih.gov this compound has also been employed in the synthesis of quinazolinone derivatives that have been evaluated for their antitumor properties. nih.gov
Role in Surfactant Synthesis for Drug Delivery
The application of this compound extends to the synthesis of specialized surfactants designed to enhance drug delivery and improve the pharmacokinetic profiles of therapeutic agents. chemicalbook.com Surfactants play a crucial role in drug formulation by improving solubility, stability, and bioavailability. This compound is utilized as a key building block in creating novel prodrugs with surfactant-like properties. chemicalbook.com
One notable application involves the covalent linking of a drug molecule, such as Metaxalone (B1676338) (a muscle relaxant), to poly(ethylene glycols) (PEGs) of varying molecular weights. chemicalbook.com This modification is achieved through a two-step process where this compound serves as a linker. The resulting PEG-drug conjugates exhibit altered release characteristics. Studies have shown that the rate of hydrolysis, and consequently the release of the active drug, can be controlled by the length of the PEG chain. For instance, PEG(10000)-Met was found to have the slowest hydrolysis rate among the synthesized prodrugs. Furthermore, in the presence of enzymes like α-chymotrypsin in a slightly alkaline buffer solution (pH 8.0), an increased release of metaxalone from these prodrug matrices was observed. chemicalbook.com These findings highlight the potential of this compound in designing sophisticated drug delivery systems that can offer extended-release profiles and improved therapeutic efficacy. chemicalbook.com
Utilization in Agrochemicals Synthesis
This compound is an indispensable intermediate in the synthesis of a wide range of agrochemicals, including herbicides, insecticides, and fungicides. guidechem.comnbinno.com Its utility stems from its ability to introduce the chloroacetyl group into various molecular scaffolds, a key structural motif in many active agrochemical compounds.
The major application of this compound in the agrochemical industry is in the production of chloroacetanilide herbicides. wikipedia.org This class of herbicides is vital for controlling weeds in a variety of crops. This compound is a key reactant in the synthesis of several widely used herbicides, including:
Alachlor
Acetochlor
Butachlor
Metolachlor wikipedia.orgytlsmc.com
The synthesis of these herbicides typically involves the acylation of an appropriate aniline derivative with this compound.
Beyond herbicides, this compound is also a crucial precursor for various insecticides and fungicides. guidechem.comytlsmc.com It is used in the production of organophosphorus insecticides such as dimethoate (B1670662) and ethion. guidechem.com In the realm of fungicides, it is employed in the synthesis of metalaxyl, oxadixyl, and imazalil. ytlsmc.com The versatility of this compound as a reactive building block allows for the creation of a diverse portfolio of agrochemical products that are essential for modern agriculture.
Table 1: Examples of Agrochemicals Synthesized Using this compound
| Agrochemical Class | Compound Name |
| Herbicide | Alachlor |
| Herbicide | Acetochlor |
| Herbicide | Butachlor |
| Herbicide | Metolachlor |
| Insecticide | Dimethoate |
| Insecticide | Ethion |
| Fungicide | Metalaxyl |
| Fungicide | Imazalil |
Polymeric Systems and Conjugates
The reactivity of this compound makes it a valuable tool for the modification and functionalization of polymers, enabling the creation of materials with tailored properties for a variety of applications, including in the biomedical field.
The introduction of chloroacetyl groups onto a polymer backbone imparts reactive sites that can be further modified through nucleophilic substitution reactions. This functionalization allows for the covalent attachment of various molecules, including bioactive compounds, to the polymer.
A common strategy involves the reaction of this compound with polymers containing hydroxyl or amine groups. For instance, this compound can be used for the chloroacetylation and chemical modification of poly(glycidyl methacrylate). sigmaaldrich.com This process introduces chloroacetyl functional groups that can then be used for subsequent chemical transformations.
The functionalization of polymers is a critical step in preparing polymer-drug conjugates, surface-modified biomaterials, and other advanced polymeric systems. The ability to precisely introduce reactive chloroacetyl groups provides a versatile platform for designing and synthesizing functional polymers with specific properties and applications.
Generation of Reactive Intermediates (e.g., Chloroketene)
This compound serves as a precursor for the in-situ generation of highly reactive intermediates, most notably chloroketene. sci-hub.se Ketenes are valuable reagents in organic synthesis, particularly in [2+2] cycloaddition reactions to form four-membered rings.
Chloroketene, generated from this compound, can react with olefins to produce substituted cyclobutanone (B123998) derivatives. sci-hub.se These cyclobutanone structures are important intermediates in the synthesis of various organic molecules, including biologically active compounds.
The generation of chloroketene from this compound is typically achieved by treatment with a tertiary amine. The subsequent reaction with an olefin, often in the presence of a Lewis acid catalyst like zinc chloride (ZnCl₂), leads to the formation of the corresponding 2-chlorocyclobutanone. sci-hub.se Research has shown that the choice of tertiary amine and Lewis acid can significantly impact the yield of the cyclobutanone product. For example, the reaction of chloroketene with 2,3-dimethyl-2-butene (B165504) in the presence of ZnCl₂ has been shown to produce 2-chloro-3,3,4,4-tetramethylcyclobutanone in moderate to good yields. sci-hub.se This method provides a direct and improved route to 2-chlorocyclobutanone derivatives from the readily available this compound. sci-hub.se
Analytical Methodologies for Chloroacetyl Chloride Research
Spectroscopic Characterization Techniques for Chloroacetyl Chloride and its Derivatives
Spectroscopic methods are indispensable for elucidating the molecular structure of this compound and verifying the formation of its derivatives.
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by strong absorption bands corresponding to the vibrations of its constituent bonds. A prominent feature is the carbonyl (C=O) stretching vibration, which is typical for acyl chlorides.
Research has identified the primary C=O stretching vibration for this compound at approximately 1820 cm⁻¹. mdpi.comresearchgate.net An additional peak observed at 1783 cm⁻¹ is attributed to a Fermi resonance interaction between the carbonyl stretch and another vibrational mode. mdpi.com These characteristic peaks are instrumental in confirming the presence of the this compound structure and can be used for quantitative analysis in certain matrices. mdpi.comresearchgate.net
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Description |
|---|---|---|
| C=O Stretch | ~1820 | Primary, strong absorption characteristic of the acyl chloride functional group. mdpi.com |
| Fermi Resonance | ~1783 | A secondary peak resulting from the interaction of the C=O and =C-Cl stretching vibrations. mdpi.com |
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
For this compound (ClCH₂COCl), the ¹H-NMR spectrum is relatively simple, showing a single peak for the two equivalent protons of the methylene (B1212753) (-CH₂-) group. In a chloroform-d (B32938) (CDCl₃) solvent, this singlet appears at a chemical shift of approximately 4.516 ppm. chemicalbook.com The downfield position of this peak is due to the deshielding effect of the adjacent electron-withdrawing chlorine atom and carbonyl group.
The ¹³C-NMR spectrum is expected to show two distinct signals: one for the methylene carbon (-CH₂-) and another for the carbonyl carbon (-CO-). The methylene carbon signal would appear in the alkyl halide region, while the carbonyl carbon of the acyl chloride would be significantly downfield, characteristic of carbonyl compounds.
| Nucleus | Structure | Chemical Shift (ppm) | Solvent |
|---|---|---|---|
| ¹H | -CH₂- | 4.516 | CDCl₃ chemicalbook.com |
| ¹³C | -CH₂- | (Not available in search results) | - |
| ¹³C | -C=O | (Not available in search results) | - |
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. The mass spectrum of this compound is characterized by a molecular ion peak and several key fragment ions.
Due to the presence of two chlorine atoms, each having two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion region will exhibit a characteristic cluster of peaks. The most abundant molecular ion peak corresponds to the molecule containing two ³⁵Cl isotopes (m/z 112), followed by peaks for molecules with one ³⁵Cl and one ³⁷Cl (m/z 114), and two ³⁷Cl isotopes (m/z 116).
Common fragmentation pathways under electron ionization involve the cleavage of C-C or C-Cl bonds. The mass spectrum shows significant peaks corresponding to the loss of a chlorine radical to form the chloroacetyl cation ([CH₂ClCO]⁺) and further fragmentation. Key fragment ions observed include those at m/z 77 ([CH₂³⁵ClCO]⁺) and m/z 49 ([CH₂³⁵Cl]⁺). chemicalbook.com
| m/z Value | Proposed Ion Fragment | Notes |
|---|---|---|
| 112, 114, 116 | [C₂H₂Cl₂O]⁺ | Molecular ion cluster, reflecting the isotopic distribution of the two chlorine atoms. |
| 77, 79 | [CH₂ClCO]⁺ | Loss of a chlorine radical (·Cl) from the molecular ion. chemicalbook.com |
| 49, 51 | [CH₂Cl]⁺ | Loss of carbon monoxide (CO) from the [CH₂ClCO]⁺ fragment. chemicalbook.com |
Chromatographic Separation and Quantification Techniques
Chromatographic methods are essential for separating this compound from complex mixtures and for its precise quantification, particularly at trace levels.
Gas chromatography with a flame ionization detector (GC-FID) is a widely used technique for the analysis of volatile organic compounds. However, the high reactivity of this compound presents challenges for direct GC analysis, as it can degrade in the injector or on the column. japsonline.com Despite these challenges, GC-FID methods have been developed, often for quantifying this compound as a potential genotoxic impurity in active pharmaceutical ingredients. japsonline.comnih.gov
Method development has explored various capillary columns, including DB-5 (5%-phenyl-methyl polysiloxane) and DB-Wax columns, to achieve adequate separation and peak shape. japsonline.comjapsonline.com The limit of quantitation (LOQ) for such methods can reach levels as low as 0.38 ppm or 0.03% wt/wt, depending on the specific procedure and matrix. japsonline.comnih.gov To overcome the compound's instability, indirect analysis following derivatization is the preferred strategy. japsonline.comjapsonline.com
Derivatization involves chemically modifying an analyte to produce a new compound with properties that are more suitable for a given analytical method. For this compound, this strategy is employed to enhance thermal stability and improve chromatographic performance for GC analysis. japsonline.comjapsonline.com
One common approach is the conversion of this compound into a more stable ester. japsonline.comjapsonline.com By using methanol (B129727) as the solvent or reagent, this compound undergoes a nucleophilic acylation reaction to form methyl 2-chloroacetate (MCA). japsonline.comjapsonline.com This stable derivative can then be readily quantified using a standard GC-FID method, allowing for the indirect determination of the original this compound concentration. japsonline.com
Another effective strategy involves derivatization with an amine. A validated method for trace analysis uses piperidine (B6355638) in a dichloroethane solvent. nih.govdaneshyari.com this compound reacts with piperidine to form a stable amide derivative. The reaction is typically driven to completion by gentle heating (e.g., at 35°C for 3 hours) before injection into the GC-FID system. daneshyari.com This method is sensitive enough to determine this compound and its related impurities at trace levels in pharmaceutical samples. nih.govdaneshyari.com
| Derivatizing Reagent | Resulting Derivative | Purpose | Reference |
|---|---|---|---|
| Methanol | Methyl 2-chloroacetate (MCA) | Increases thermal stability for GC analysis by converting the reactive acyl chloride to a stable ester. | japsonline.comjapsonline.com |
| Piperidine | 1-(2-chloroacetyl)piperidine | Forms a stable amide derivative suitable for trace-level quantification by GC-FID. | nih.govdaneshyari.com |
High Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the determination of this compound, especially in air samples. A common approach involves in-situ derivatization to create a more stable and detectable compound.
One established method involves collecting air samples on a solid sorbent, such as Tenax-GC, which is coated with a derivatizing agent like 9-((N-methylamino)methyl)anthracene (MAMA). semanticscholar.orgosti.gov this compound reacts with MAMA to form a stable amide, N-(9-anthracenylmethyl)-2-chloro-N-methylacetamide. This derivative is then solvent-desorbed from the collection tube and analyzed by HPLC, typically with a highly sensitive fluorescence detector. semanticscholar.orgacs.org
Another approach utilizes reverse-phase (RP) HPLC with a simpler methodology. sielc.com This method may employ a C18 column with a mobile phase consisting of acetonitrile (B52724), water, and an acid modifier like phosphoric acid. sielc.comcpu.edu.cn For compatibility with mass spectrometry detection, formic acid can be substituted for phosphoric acid. sielc.com
Derivatization is a key strategy in many HPLC methods for CAC. For instance, in the analysis of azintamide (B1666444) raw material, a chemical derivatization HPLC method was developed to determine both this compound and its potential impurity, chloroacetic acid. cpu.edu.cnjapsonline.com
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC/MS/MS)
For highly sensitive and specific detection of this compound at trace levels, Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC/MS/MS) has been employed. This technique is particularly valuable in the analysis of pharmaceutical drug substances where even minute quantities of impurities can be significant. researchgate.net
A key advantage of some LC/MS/MS methods is the ability for direct injection of the sample, which eliminates the need for complex solvent extraction or derivatization steps. researchgate.net To enhance detectability and minimize matrix interference from the sample, specific LC/MS/MS compatible buffers, such as a combination of acetonitrile and ammonium (B1175870) format, are utilized in the mobile phase. researchgate.net
However, the high reactivity of this compound can present challenges. Some research has encountered stability issues with the compound under certain LC/MS/MS method conditions, which could hinder accurate quantification. daneshyari.com In other applications, LC-MS analysis has been used as a confirmatory tool to verify the conversion of this compound into a more stable derivative before quantification by another technique, such as gas chromatography. japsonline.comjapsonline.com
Ion Chromatography
Ion chromatography is another effective technique for the determination of this compound, particularly in air samples. acs.orgresearchgate.net The principle of this method relies on the hydrolysis of this compound to chloroacetate (B1199739) and chloride ions.
In a typical procedure, air is drawn through a solid sorbent tube containing silica (B1680970) gel, which captures the this compound. acs.orgacs.org The captured compound is then desorbed from the silica gel using a sodium bicarbonate solution. During this process, the this compound is hydrolyzed. The resulting solution, containing the chloroacetate and chloride ions, is then analyzed by an ion chromatograph equipped with a conductivity detector. acs.org
It is important to note that this method is not entirely specific to this compound. Since the detection is based on its hydrolysis product, other compounds that can produce chloroacetate ions, such as chloroacetic acid or its anhydride, can act as positive interferents. acs.orgcdc.gov Nevertheless, ion chromatography provides a convenient and reliable method for monitoring personnel exposure to this compound in workplace environments. acs.org
Validation of Analytical Methods for Trace Level Determination
The validation of analytical methods is a critical process to ensure that they are suitable for their intended purpose. For the trace-level determination of this compound, this involves demonstrating the method's linearity, sensitivity (detection and quantification limits), precision, accuracy, and specificity.
Linearity, Detection Limits, and Quantification Limits
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. The sensitivity of a method is established by its limit of detection (LOD) and limit of quantitation (LOQ). The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.
Different analytical methods have demonstrated varying levels of linearity and sensitivity for this compound analysis. For example, a derivatization gas chromatography-flame ionization detection (GC-FID) method showed excellent linearity for a CAC derivative in the range of 0.38 to 1.8 ppm with a high correlation coefficient (r²) of 0.9998. japsonline.com Another GC-based method demonstrated linearity for CAC from 0.03 to 5.00% wt/wt with correlation coefficients ranging from 0.9995 to 1.0000. nih.gov
The detection and quantification limits are highly dependent on the analytical technique employed.
| Analytical Technique | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity Range |
| HPLC (derivatization) semanticscholar.orgosti.gov | < 1 pg (of derivative) | 1 ppb | 5 - 2500 ppb |
| LC/MS/MS researchgate.net | - | 0.003 µg/g | - |
| Ion Chromatography acs.orgresearchgate.net | - | ~0.01 ppm | 3.7 - 76.7 µg |
| GC-FID (indirect) japsonline.comresearchgate.net | 0.19 ppm | 0.38 ppm | 0.38 - 1.8 ppm |
| GC-FID (derivatization) nih.gov | - | 0.03% wt/wt | 0.03 - 5.00% wt/wt |
| FTIR mdpi.com | 0.633 ppm | - | - |
| HPLC (derivatization) cpu.edu.cn | 7.5 ng/mL | - | 30 - 300 ng/mL |
Data presented is for this compound (CAC) or its specified derivative.
Precision and Accuracy
Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is often expressed as the relative standard deviation (RSD). Accuracy is the closeness of the test results obtained by the method to the true value and is often assessed through recovery studies.
For this compound analysis, various methods have demonstrated high precision and accuracy. A GC-FID method for the indirect quantification of CAC reported a precision with an RSD of 0.53%, and accuracy, determined by sample recovery, was between 97.3% and 101.5%. japsonline.comresearchgate.net Another derivatization GC method showed repeatability (a measure of precision) to be between 1.4% and 3.0%, with recoveries ranging from 75% to 125%. nih.gov
The table below summarizes the precision and accuracy data from different analytical methods for this compound.
| Analytical Technique | Precision (%RSD) | Accuracy (% Recovery) |
| HPLC (derivatization) semanticscholar.orgepa.gov | 8.3% | 79% (average) |
| Ion Chromatography acs.orgresearchgate.net | 7.2% | > 99% (average) |
| GC-FID (indirect) japsonline.comresearchgate.net | 0.53% | 97.3% - 101.5% |
| GC-FID (derivatization) nih.gov | 1.4% - 3.0% (repeatability) | 75% - 125% |
| FTIR mdpi.com | < 2% | 95.2% - 105.3% |
| HPLC (derivatization) cpu.edu.cn | - | 87.37% - 109.75% |
Specificity and Interference Assessment
Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
For methods that rely on derivatization, there is a potential for interference from the derivatizing reagents themselves. japsonline.com In the context of ion chromatography for this compound, the method's specificity is limited because it measures the hydrolysis product, chloroacetate. Therefore, other compounds that can hydrolyze to form chloroacetate, such as chloroacetic acid, will interfere with the measurement. cdc.gov
However, chromatographic conditions can often be optimized to separate the analyte of interest from potential interferents. For instance, in one ion chromatography method, the conditions were set to separate chloroacetate from other ions like acetate (B1210297), chloride, dichloroacetate, fluoride, and glycolate. cdc.gov
Methods like LC/MS/MS offer high specificity due to the mass-selective detection. researchgate.net Similarly, a validated GC-FID method for the indirect analysis of this compound was reported to be specific with no interference observed from the diluent or other matrix components. japsonline.com
Environmental Fate and Ecotoxicological Research of Chloroacetyl Chloride
Degradation Pathways in Environmental Compartments
Upon release into the environment, chloroacetyl chloride is subject to several degradation processes that determine its persistence and mobility.
The most significant environmental fate process for this compound is its rapid and violent reaction with water (hydrolysis) nih.govfrontiersin.orgnoaa.gov. This process occurs readily in aquatic environments and in the presence of soil moisture nih.gov. The reaction yields chloroacetic acid and hydrochloric acid as the primary products nih.govfrontiersin.orgbasf.com.
The rate of hydrolysis is swift, with a measured half-life of less than 30 minutes at 25°C under typical environmental pH conditions (pH 5-9) epa.gov. One report noted that when spilled into an excess of water, half of the maximum theoretical yield of hydrogen chloride gas can be generated in just 1.8 minutes noaa.gov. In the gas phase, however, the hydrolysis of this compound with water vapor is a slow process scbt.com. Due to this rapid hydrolysis in aqueous media, processes like volatilization, adsorption, and biodegradation are not considered significant fate pathways for the parent this compound molecule in moist soil or water nih.gov.
Photodegradation, or breakdown by light, is another potential pathway for the environmental degradation of this compound. The molecule contains chemical structures (chromophores) that absorb light at wavelengths greater than 290 nm, which suggests it may be susceptible to direct photolysis by sunlight. However, the degradation of vapor-phase this compound by photochemically-produced hydroxyl radicals in the atmosphere is a slow process, with an estimated half-life of 450 days epa.gov.
The primary hydrolysis product, chloroacetic acid, is not expected to undergo significant direct photolysis as it does not appreciably absorb UV radiation above 290 nm scbt.comnih.gov. Its degradation in the atmosphere via reaction with hydroxyl radicals is estimated to have a half-life of about 14 to 20 days epa.govnih.gov.
For this compound itself, biodegradation is not a primary environmental fate process because it is outcompeted by the chemical's rapid hydrolysis nih.gov. However, its main organic breakdown product, chloroacetic acid, is susceptible to microbial degradation. Chloroacetic acid is considered to be readily biodegradable epa.gov. Studies using sewage or acclimated sludge have shown degradation of greater than 70-90% within 5 to 10 days scbt.com. In a ready biodegradation test, chloroacetic acid demonstrated 100% degradation after 28 days epa.gov. This process is important for the ultimate removal of the substance from the environment.
| Property | This compound | Chloroacetic Acid | Reference |
|---|---|---|---|
| Hydrolysis Half-life | <30 minutes at 25°C | Dissociates in water | epa.gov |
| Photodegradation Half-life (Atmospheric) | 450 days (estimated) | 13.65-20 days (estimated) | epa.govnih.gov |
| Biodegradation | Not a significant pathway | Readily biodegradable (100% in 28 days) | nih.govepa.gov |
Aquatic Ecotoxicity Studies
Due to the rapid hydrolysis of this compound, ecotoxicity studies are primarily conducted on its more stable and persistent degradation product, chloroacetic acid, to understand the environmental risk following a release epa.gov. Chloroacetic acid is classified as very toxic to aquatic organisms ilo.orgscbt.comcdhfinechemical.com.
Acute toxicity studies have been performed on various aquatic species to determine the potential impact of chloroacetic acid. Data from these studies are used to establish environmental safety benchmarks.
Fish: For the fathead minnow (Pimephales promelas), a 96-hour semi-static test determined the LC50 (the concentration lethal to 50% of the test organisms) to be 145 mg/L thermofisher.comfishersci.com. Chronic toxicity studies with the zebrafish (Danio rerio) over 35 days established a No Observed Effect Concentration (NOEC) of less than 25 mg/L .
Daphnia: Studies on the water flea (Daphnia magna), a key indicator species for freshwater invertebrates, show a 48-hour EC50 (the concentration effective in producing a response in 50% of the test organisms) for immobilization ranging from 71 to 85 mg/L thermofisher.comfishersci.com. A separate study determined a 48-hour EC50 of 74.2 mg/L europa.eu. The chronic NOEC for Daphnia magna was found to be 32 mg/L .
| Organism | Species | Endpoint | Value (mg/L) | Exposure Time | Reference |
|---|---|---|---|---|---|
| Fish (Fathead Minnow) | Pimephales promelas | LC50 | 145 | 96 hours | thermofisher.comfishersci.com |
| Invertebrate (Water Flea) | Daphnia magna | EC50 | 71 - 85 | 48 hours | thermofisher.comfishersci.com |
| Invertebrate (Water Flea) | Daphnia magna | EC50 | 74.2 | 48 hours | europa.eu |
Microorganisms, particularly algae, form the base of many aquatic food webs and are crucial indicator species for ecotoxicological assessments.
Algae: Chloroacetic acid has been shown to be highly toxic to algae, which appear to be the most sensitive aquatic taxonomic group uba.de. The green alga Desmodesmus subspicatus is particularly sensitive, with 72-hour EC50 values reported to be as low as 0.025 mg/L and 0.033 mg/L in separate studies cdhfinechemical.comfishersci.com. For the alga Pseudokirchneriella subcapitata, the 72-hour EC50 was determined to be 1.8 mg/L thermofisher.comfishersci.com.
Cyanobacteria: Research on the cyanobacterium Microcystis aeruginosa demonstrated that exposure to chloroacetic acid induced acute toxicity, caused oxidative damage, and resulted in significant changes to the cell's ultrastructure, including damage to thylakoids and cytoplasm membranes nih.govmdpi.com.
| Organism | Species | Endpoint | Value (mg/L) | Exposure Time | Reference |
|---|---|---|---|---|---|
| Green Algae | Desmodesmus subspicatus | EC50 | 0.025 | 72 hours | fishersci.com |
| Green Algae | Desmodesmus subspicatus | EC50 | 0.033 | 72 hours | cdhfinechemical.com |
| Green Algae | Pseudokirchneriella subcapitata | EC50 | 1.8 | 72 hours | thermofisher.comfishersci.com |
| Cyanobacteria | Microcystis aeruginosa | Causes acute toxicity and oxidative damage | nih.govmdpi.com |
Bioconcentration Potential
The potential for this compound to bioconcentrate in organisms is considered to be low. epa.govsincerechemical.com This is primarily due to its rapid reaction with water, which is a key factor in its environmental fate. nih.govnih.gov When this compound comes into contact with water, it undergoes rapid hydrolysis to form chloroacetic acid and hydrogen chloride. nih.govfrontiersin.org Consequently, bioconcentration is not expected to be a significant process. sincerechemical.comnih.gov
The United States Environmental Protection Agency (EPA) has characterized this compound as having a low potential for bioaccumulation. epa.gov Research and estimations have calculated a low Bioconcentration Factor (BCF) for this compound. An estimated BCF of 3.162 has been reported, and another calculation estimates the BCF at 3. epa.govsincerechemical.com According to established classification schemes, this BCF value indicates a low potential for bioconcentration in aquatic organisms. sincerechemical.com
The low bioconcentration potential is further supported by the octanol-water partition coefficient (Kow), a measure of a chemical's lipophilicity. The estimated log Kow for this compound is -0.22. sincerechemical.com Similarly, its hydrolysis product, chloroacetic acid, has a very low log octanol/water partition coefficient of 0.22 and is therefore not expected to bioconcentrate in fish. scbt.com
| Parameter | Value | Reference |
|---|---|---|
| Bioconcentration Factor (BCF) | 3.162 (estimated) | epa.gov |
| Bioconcentration Factor (BCF) | 3 (estimated) | sincerechemical.com |
| Log Octanol-Water Partition Coefficient (Log Kow) | -0.22 (estimated) | sincerechemical.com |
| Bioaccumulation Potential | Low | epa.gov |
Toxicological and Health Impact Research of Chloroacetyl Chloride
General Toxicological Profiles
Chloroacetyl chloride is recognized as a corrosive chemical that can be absorbed into the body through inhalation, skin contact, and ingestion. inchem.orgcdc.gov Its toxicity is attributed to its potent acylating properties and its violent reaction with water to form chloroacetic acid and hydrochloric acid, both of which are corrosive and toxic. frontiersin.orgbasf.com This reactivity means that contact with moist tissues can lead to the generation of these hazardous byproducts, causing severe irritation and burns. noaa.gov
The compound is considered highly toxic, and exposure can lead to a range of acute health effects. basf.comlobachemie.com It is a lachrymator, meaning it causes tearing, and is severely irritating to the eyes, skin, and respiratory system. wikipedia.orgcdc.gov Ingestion can cause severe burns to the mouth, throat, and stomach. basf.comnoaa.gov The odor of this compound may not provide an adequate warning of hazardous concentrations. basf.combasf.com
Animal studies have provided quantitative data on its acute toxicity. The oral lethal dose (LD50) in rats is reported to be 280 mg/kg, while the dermal LD50 in rats is 662 mg/kg. The lethal concentration (LC50) for inhalation in rats is 1000 ppm for a 4-hour exposure. scbt.com
| Exposure Route | Species | Toxicity Value | Reference |
|---|---|---|---|
| Oral | Rat | LD50: 280 mg/kg | scbt.com |
| Dermal | Rat | LD50: 662 mg/kg | scbt.com |
| Inhalation | Rat | LC50: 1000 ppm (4 hours) | scbt.com |
Occupational Exposure and Health Effects
Occupational exposure to this compound is a significant concern in industrial settings where it is manufactured or used. basf.com Exposure can occur through inhalation of vapors or aerosols, as well as direct contact with the liquid on the skin and eyes. cdc.gov The National Institute for Occupational Safety and Health (NIOSH) has set a recommended exposure limit (REL) of 0.05 ppm as a time-weighted average (TWA) for an 8-hour workday. wikipedia.org
Inhalation is a primary route of occupational exposure to this compound. basf.com The vapors and aerosols are corrosive to the entire respiratory tract. inchem.org
Breathing in this compound can cause immediate irritation to the nose, throat, and lungs, leading to symptoms such as coughing, choking, and shortness of breath. nj.govscbt.com High concentrations can cause more severe effects, including inflammation of the airways, pulmonary edema (fluid buildup in the lungs), and chemical pneumonitis. inchem.orgscbt.com The onset of pulmonary edema may be delayed for several hours after exposure, which necessitates medical observation. inchem.orgbasf.com Repeated or prolonged inhalation may lead to chronic respiratory conditions like bronchitis. nj.gov In severe cases, respiratory failure can occur. basf.com Animal studies in rats have shown that inhalation of 4 ppm for five to ten minutes caused respiratory problems. Longer-term studies in animals exposed to 2.5 ppm showed significant respiratory lesions, including inflammation and necrosis in the nasal passages, trachea, and lungs. epa.gov
Skin contact with this compound can have severe consequences due to its corrosive nature and ability to be absorbed systemically. nj.govscbt.com Direct contact can cause severe skin irritation, redness, pain, and chemical burns, which may be deep and slow to heal. nj.govinchem.orgscbt.com Blistering may also occur. inchem.org Dermal absorption of this compound can be lethal, with animal tests indicating that covering just 3% of the skin area can result in death. scbt.com Systemic effects following skin absorption can be similar to those seen with inhalation exposure. scbt.com A case report of an industrial accident involving a mixture containing this compound resulted in extensive first- and second-degree burns.
The eyes are extremely sensitive to this compound. scbt.com Vapors can cause severe irritation and lachrymation (tearing). cdc.govscbt.com Direct contact with the liquid can produce severe chemical burns, pain, and potentially irreversible eye damage. nj.govscbt.com High gas concentrations can lead to tearing and redness, while liquid contact may result in clouding of the cornea and even delayed perforation. basf.combasf.com In severe cases, deep, opaque corneas can lead to blindness. scbt.com
Inhalation Exposure Studies
Systemic and Organ-Specific Toxicity
Following absorption, this compound and its breakdown products can cause systemic toxicity, affecting various organs. frontiersin.orgbasf.com The decomposition products, chloroacetic acid and hydrogen chloride, are major contributors to its systemic effects. frontiersin.orgnih.gov
Reports indicate that exposure can lead to cardiovascular effects, with the potential for cardiac arrest. In a reported occupational poisoning incident, one patient experienced severe heart failure, and cardiogenic shock was suggested as a primary cause of early mortality. frontiersin.org Chloroacetic acid, a hydrolysis product, is known to cause damage to the central nervous system and may also affect cardiovascular function. frontiersin.orgnih.gov
High concentrations have been shown to cause damage to the liver in animal studies. scbt.com Additionally, prolonged or repeated exposure has been linked to damage to the gastrointestinal tract. fishersci.com In severe poisoning cases, multiple organ failure can occur. frontiersin.orgnih.gov
| Exposure Route | Acute Effects | Chronic/Severe Effects | References |
|---|---|---|---|
| Inhalation | Nose, throat, and lung irritation; coughing; shortness of breath. | Pulmonary edema, bronchitis, respiratory failure. | nj.govinchem.orgscbt.combasf.com |
| Dermal | Severe irritation, redness, pain, chemical burns. | Deep, slow-healing burns; systemic toxicity; potentially lethal. | nj.govinchem.orgscbt.com |
| Ocular | Severe irritation, tearing, pain, redness. | Corneal clouding, irreversible eye damage, blindness. | nj.govcdc.govbasf.comscbt.combasf.com |
| Systemic | Gastrointestinal effects. | Cardiovascular effects (heart failure, cardiac arrest), liver damage, central nervous system damage, multiple organ failure. | frontiersin.orgbasf.comscbt.comnih.govfishersci.com |
Hepatic Effects
Research into the systemic toxicity of this compound and its metabolites has identified the liver as a potential target organ. In animal studies, high concentrations of the substance have been shown to cause liver damage. scbt.com Gross necropsy findings in rats following acute inhalation exposure revealed slight discoloration and inflammation of the liver among survivors. Furthermore, studies on the hydrolysis product of this compound, chloroacetic acid, observed effects on the liver in oral repeated-dose studies in rats. epa.gov
The metabolism of related chlorinated compounds provides further insight. For instance, vinylidene chloride is metabolized by cytochrome P450 into several reactive metabolites, including 2-chloroacetyl chloride and 2-chloroacetic acid. nih.goviarc.fr These metabolites are implicated in the hepatotoxicity observed with vinylidene chloride exposure. nih.gov
Myocardial Damage
Evidence from occupational exposure incidents and animal studies indicates that this compound and its degradation products can induce significant myocardial damage. nih.govfrontiersin.org In a reported case of an occupational leak, one individual died from multiple organ failure, including heart failure, with cardiogenic shock considered a primary cause of mortality. nih.gov Another affected individual showed transient myocardial damage, evidenced by an abnormal electrocardiogram and elevated troponin levels. nih.govfrontiersin.org
The toxicity is largely attributed to its primary hydrolysis product, chloroacetic acid. nih.gov Animal experiments have demonstrated that chloroacetic acid accumulates in various tissues, with initial accumulation occurring in myocardial tissue. nih.gov Studies in rats have shown that chloroacetic acid can inhibit aconitase activity, leading to myocardial degeneration. nih.govfrontiersin.org Researchers suggest that large doses could potentially lead to death from heart failure. nih.govfrontiersin.org Additionally, there is evidence to suggest that this compound exposure may promote ventricular arrhythmias. nih.gov
Neurological Effects
Neurological effects have been documented following acute, high-level exposure to this compound. In an occupational poisoning incident, a critically exposed patient developed symptoms progressing from vomiting and extreme agitation to a coma, indicating severe neurological damage. nih.govresearchgate.net
The neurotoxicity is believed to be primarily caused by the degradation product, chloroacetic acid. nih.gov Research indicates that acute high doses of chloroacetic acid can induce neurotoxicity and cause damage to the blood-brain barrier. nih.gov The proposed mechanism involves oxidative stress from peroxides produced by the toxicant, which triggers cell death through mitochondrial dysfunction and activation of caspase cascades, leading to neuronal apoptosis. nih.gov Hypoxia resulting from respiratory system damage can also aggravate neurological injury. nih.govfrontiersin.org
Genotoxicity and Mutagenicity Assessments
The genotoxic and mutagenic potential of this compound has been evaluated in several studies, with results varying by the type of assessment. Due to its chemical structure and high reactivity, it is considered a potential genotoxic impurity in pharmaceutical manufacturing processes. japsonline.com
However, in vitro laboratory studies have produced negative results. A screening-level hazard characterization by the U.S. Environmental Protection Agency reported that this compound did not induce gene mutations in bacterial assays. epa.gov Another study found it was not mutagenic in five strains of Salmonella, with or without metabolic activation. That same study also reported that this compound did not induce sister-chromatid exchange or chromosomal aberrations in Chinese hamster CHL cells. Safety data sheets often classify it as "not classified" for germ cell mutagenicity. lobachemie.com
Carcinogenicity Studies
There is a lack of comprehensive data regarding the carcinogenicity of this compound. scbt.com According to available information, the compound has not been adequately tested for its ability to cause cancer in animals. lobachemie.comnj.gov Consequently, it has not been classified as a carcinogen by major regulatory and scientific bodies. lobachemie.com
Some research has focused on its metabolites. 2-Chloroacetyl chloride is a reactive metabolite of vinylidene chloride, a compound for which there is limited evidence of carcinogenicity in experimental animals. iarc.fr However, no chronic toxicity or carcinogenicity studies specific to this compound itself have been identified.
Risk Assessment Methodologies and Exposure Limits
Various occupational health organizations have established exposure limits for this compound to protect workers from its acute and chronic health effects. These limits are based on risk assessments of available toxicological data. The National Institute for Occupational Safety and Health (NIOSH) has set a Recommended Exposure Limit (REL), while the American Conference of Governmental Industrial Hygienists (ACGIH) has established a Threshold Limit Value (TLV) and a Short-Term Exposure Limit (STEL). nj.gov The American Industrial Hygiene Association (AIHA) has also developed Emergency Response Planning Guidelines (ERPGs). haz-map.com
| Organization | Limit Type | Value (ppm) | Value (mg/m³) | Notes |
|---|---|---|---|---|
| NIOSH | REL (TWA) | 0.05 | 0.23 | 10-hour time-weighted average nj.gov |
| ACGIH | TLV (TWA) | 0.05 | 0.23 | 8-hour time-weighted average nj.gov |
| ACGIH | STEL | 0.15 | 0.69 | 15-minute time-weighted average haz-map.comcdc.gov |
| AIHA | ERPG-1 | 0.05 | - | Maximum concentration for 1 hour without mild, transient adverse health effects haz-map.com |
| AIHA | ERPG-2 | 0.5 | - | Maximum concentration for 1 hour without irreversible or serious health effects haz-map.com |
| AIHA | ERPG-3 | 10 | - | Maximum concentration for 1 hour without life-threatening health effects haz-map.com |
Immediately Dangerous to Life or Health (IDLH) Value Derivation
The NIOSH-derived IDLH value for this compound is 1.3 ppm. haz-map.com An IDLH value represents a maximum airborne concentration from which a worker could escape within 30 minutes without suffering escape-impairing symptoms or irreversible health effects. cdc.gov
The derivation of this value is based on a study of acute inhalation toxicity in rats. cdc.gov The critical findings were potentially escape-impairing effects, specifically mild to severe irritation of the eyes and respiratory tract, observed at the lowest tested concentration of 32 ppm during a 1-hour exposure. cdc.gov
The process for deriving the IDLH value involved the following steps:
Selection of Point of Departure (PoD): The lowest observed adverse effect level (LOAEL) of 32 ppm from the rat inhalation study was chosen as the basis for the calculation. cdc.gov
Duration Adjustment: The 1-hour experimental exposure was adjusted to a 30-minute equivalent concentration, resulting in a value of 40 ppm. cdc.gov
Application of Uncertainty Factors (UFs): A composite uncertainty factor of 30 was applied to this adjusted concentration. This factor accounts for several areas of uncertainty:
Extrapolation from a potentially escape-impairing effect in animals to a more severe effect level.
Extrapolation of data from animals to humans.
Accounting for variability within the human population.
The final IDLH value of 1.3 ppm is intended to be protective against both lethality and severe irritation that could impede a worker's ability to escape from a hazardous environment. cdc.gov
Acute Exposure Guideline Levels (AEGLs)
Acute Exposure Guideline Levels (AEGLs) are established to predict the health effects of once-in-a-lifetime, or rare, exposure to certain airborne chemicals. cdc.gov These guidelines are developed for the general public, including susceptible individuals, and are applicable to emergency exposure periods ranging from 10 minutes to 8 hours. epa.gov The AEGLs are divided into three tiers, each representing a different level of severity of health effects. epa.gov
AEGL-1 represents the airborne concentration above which the general population could experience noticeable discomfort, irritation, or non-sensory effects that are not disabling and are transient and reversible upon cessation of exposure. epa.govscbt.com
AEGL-2 is the concentration at which the general population could experience irreversible or other serious, long-lasting adverse health effects or an impaired ability to escape. epa.govscbt.com
AEGL-3 signifies the concentration above which the general population could experience life-threatening health effects or death. epa.govscbt.com
The National Advisory Committee for AEGLs (NAC/AEGL) has established interim AEGLs for this compound. epa.gov These interim values are available for use by organizations while they await peer review and publication of final AEGLs by the National Research Council, National Academy of Sciences (NRC/NAS). epa.gov
Below are the interim AEGLs for this compound across different exposure durations. epa.govnoaa.gov
Interim AEGLs for this compound (ppm)
| Exposure Period | AEGL-1 | AEGL-2 | AEGL-3 |
|---|---|---|---|
| 10 minutes | 0.040 ppm | 2.9 ppm | 95 ppm |
| 30 minutes | 0.040 ppm | 2.0 ppm | 66 ppm |
| 60 minutes | 0.040 ppm | 1.6 ppm | 52 ppm |
| 4 hours | 0.040 ppm | 0.40 ppm | 13 ppm |
Q & A
Q. What are the critical safety considerations when handling chloroacetyl chloride in laboratory settings?
this compound requires stringent safety protocols due to its corrosive and reactive nature. Researchers must:
- Use indirect-vent goggles, face shields, and chemical-resistant gloves (e.g., nitrile or neoprene) to prevent skin/eye contact .
- Store it in airtight containers in cool, dry environments to avoid hydrolysis, which releases toxic hydrogen chloride gas .
- Ensure fume hoods or local exhaust ventilation to limit inhalation exposure, as concentrations >1.3 ppm can impair escape ability (IDLH value) .
Q. How does this compound react with common laboratory reagents, and what precautions are necessary?
this compound reacts violently with:
- Water : Rapid hydrolysis generates HCl gas; use anhydrous conditions and inert atmospheres (e.g., nitrogen) for reactions .
- Oxidizing agents (e.g., peroxides) and bases (e.g., NaOH): Risk of exothermic reactions or explosions. Pre-test compatibility in small scales .
- Alcohols : Forms chloroacetate esters, but reactions may require controlled temperatures to avoid runaway exotherms .
Q. What are the primary health hazards associated with this compound exposure, and what immediate medical responses are required?
Acute exposure causes:
- Respiratory : Severe irritation, pulmonary edema (delayed onset). Evacuate to fresh air; monitor for 48 hours post-exposure .
- Dermal/Eye : Corrosive burns. Immediately rinse with water for ≥15 minutes; use calcium gluconate gel for skin decontamination .
- Chronic Effects : Repeated exposure may lead to bronchitis; implement regular lung function tests for lab personnel .
Advanced Research Questions
Q. How can researchers design experiments to minimize hydrolysis when using this compound as an acylating agent?
Methodological strategies include:
- Solvent Selection : Use aprotic solvents (e.g., dichloromethane) under inert atmospheres to suppress water ingress .
- Catalytic Control : Employ scavengers like molecular sieves or triethylamine to neutralize trace moisture .
- Reaction Monitoring : Track HCl release via pH indicators or FTIR to detect unintended hydrolysis .
Q. What methodologies are recommended for detecting and quantifying impurities like acetyl chloride in this compound?
Advanced analytical approaches include:
Q. How should conflicting data on acute toxicity thresholds from animal studies be reconciled when establishing safety protocols?
Contradictions arise from variability in exposure durations and species sensitivity. For example:
- IDLH (1.3 ppm) : Derived from rat studies (32 ppm for 1 hour) adjusted with uncertainty factors for human variability .
- AEGL-2 (1.6 ppm for 1 hour) : Based on non-disabling irritation thresholds . Resolution : Apply the most conservative value (IDLH) and validate with human cell-based assays (e.g., lung epithelial models) to bridge interspecies gaps .
Q. What strategies mitigate the environmental impact of this compound waste in research laboratories?
Sustainable practices involve:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
